1-(Morpholin-3-yl)but-2-en-1-one trifluoroacetic acid
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Overview
Description
1-(Morpholin-3-yl)but-2-en-1-one trifluoroacetic acid is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid This compound is notable for its unique structure, which includes a morpholine ring, a butenone moiety, and a trifluoroacetic acid group
Preparation Methods
The synthesis of 1-(Morpholin-3-yl)but-2-en-1-one trifluoroacetic acid typically involves the reaction of morpholine with but-2-en-1-one in the presence of trifluoroacetic acid. The reaction conditions often include the use of a solvent such as acetonitrile, water, and phosphoric acid . For industrial production, the process may be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
1-(Morpholin-3-yl)but-2-en-1-one trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Morpholin-3-yl)but-2-en-1-one trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Morpholin-3-yl)but-2-en-1-one trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(Morpholin-3-yl)but-2-en-1-one trifluoroacetic acid can be compared with other cinnamic acid derivatives and morpholine-containing compounds. Similar compounds include:
3-(N-morpholino)propanesulfonic acid: Known for its buffering capacity in biological systems.
1-(Morpholin-4-yl)prop-2-en-1-one: Used in various chromatographic applications.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities. The uniqueness of this compound lies in its combination of a morpholine ring, a butenone moiety, and a trifluoroacetic acid group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14F3NO4 |
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Molecular Weight |
269.22 g/mol |
IUPAC Name |
(E)-1-morpholin-3-ylbut-2-en-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO2.C2HF3O2/c1-2-3-8(10)7-6-11-5-4-9-7;3-2(4,5)1(6)7/h2-3,7,9H,4-6H2,1H3;(H,6,7)/b3-2+; |
InChI Key |
GYFQZAGETXJBPC-SQQVDAMQSA-N |
Isomeric SMILES |
C/C=C/C(=O)C1COCCN1.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC=CC(=O)C1COCCN1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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